molecular formula C21H21N3O6S B2434726 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)pyrrolidine-2-carboxamide CAS No. 1050199-86-4

1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)pyrrolidine-2-carboxamide

Cat. No.: B2434726
CAS No.: 1050199-86-4
M. Wt: 443.47
InChI Key: ZMZTUOXPFGWLPV-UHFFFAOYSA-N
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Description

1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C21H21N3O6S and its molecular weight is 443.47. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-23-20(26)16-10-5-13(12-17(16)21(23)27)22-19(25)18-4-3-11-24(18)31(28,29)15-8-6-14(30-2)7-9-15/h5-10,12,18H,3-4,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZTUOXPFGWLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)pyrrolidine-2-carboxamide is part of a class of sulfonamide derivatives that have attracted attention for their potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O5SC_{18}H_{20}N_{2}O_{5}S with a molecular weight of approximately 384.43 g/mol. The structure features a pyrrolidine ring, a sulfonyl group, and a dioxoisoindoline moiety, which are significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

  • Inhibition of Enzymes : Many sulfonamide derivatives act as enzyme inhibitors, particularly targeting enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases (G1/S or G2/M), which is crucial for inhibiting tumor growth.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-436 (Breast Cancer)2.57Induces apoptosis and cell cycle arrest
A549 (Lung Cancer)5.30Inhibits proliferation via G2/M phase arrest
HeLa (Cervical Cancer)3.45Triggers apoptotic pathways

These results indicate that the compound exhibits potent anticancer activity, particularly against breast cancer cells.

Enzyme Inhibition

The compound has also shown promise as an inhibitor of specific enzymes relevant to cancer therapy:

Enzyme Target IC50 (µM) Notes
PARP-18.90Enhances DNA damage in BRCA-deficient cells
Carbonic Anhydrase12.50Modulates pH homeostasis in tumor microenvironments

Case Studies

Recent studies have highlighted the effectiveness of sulfonamide derivatives in clinical settings:

  • Study on MDA-MB-436 Cells : Treatment with the compound resulted in a significant increase in apoptotic markers after 48 hours, confirming its role in promoting programmed cell death.
  • In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor sizes compared to controls, indicating its potential for therapeutic use.
  • Combination Therapies : When used in combination with established chemotherapeutics like Olaparib, the compound showed synergistic effects, enhancing overall efficacy against resistant cancer types.

Q & A

Q. What are the critical steps in synthesizing 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)pyrrolidine-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential nucleophilic substitutions, sulfonylation, and carboxamide coupling. Key steps include:

  • Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group via reaction with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane).
  • Carboxamide Coupling : Activating the pyrrolidine-2-carboxylic acid moiety using coupling agents like HATU or EDCI, followed by reaction with 2-methyl-1,3-dioxoisoindolin-5-amine. Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C to prevent side reactions), and purification via column chromatography or recrystallization .

Q. Which spectroscopic methods are most effective for confirming the compound’s structural integrity?

  • X-ray Crystallography : Resolves crystal packing and absolute stereochemistry, critical for verifying the sulfonyl and isoindolinone groups’ spatial arrangement .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., methoxy singlet at ~3.8 ppm, isoindolinone carbonyls at ~170 ppm). 2D NMR (COSY, HSQC) validates connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while LC-MS assesses purity (>95% by HPLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies may arise from impurities, assay variability, or structural analogs. Strategies include:

  • Reproducibility Checks : Replicate experiments using standardized protocols (e.g., cell lines, IC50 assays).
  • Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity .
  • Computational Modeling : Compare molecular docking results with experimental IC50 values to identify key interactions (e.g., hydrogen bonding with the sulfonyl group) .

Q. What methodologies are recommended for elucidating the compound’s structure-activity relationship (SAR) in kinase inhibition?

  • Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with halogenated or bulky groups) to assess steric/electronic effects .
  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify target selectivity.
  • Crystallographic Studies : Co-crystallize the compound with target kinases (e.g., JAK2) to map binding interactions .

Q. How should researchers design experiments to address stability issues during long-term storage?

  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis identifies degradation pathways (e.g., hydrolysis of the dioxoisoindolinone ring).
  • Formulation Optimization : Lyophilize the compound with stabilizers (e.g., trehalose) or store in inert atmospheres (argon) to prevent oxidation .

Methodological Notes

  • Safety : Follow TCI America’s SDS guidelines—use fume hoods, nitrile gloves, and avoid skin contact due to potential irritancy .
  • Data Validation : Cross-reference synthetic yields and spectral data with peer-reviewed studies (e.g., Acta Crystallographica for X-ray parameters) .

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